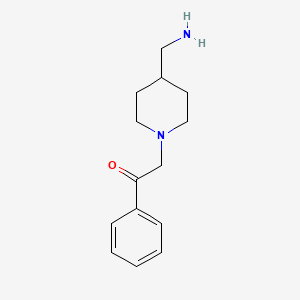

2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-[4-(Aminomethyl)piperidin-1-yl]ethanol” is characterized by an empirical formula of C11H11NO3 and a molecular weight of 205.21 . The SMILES string representation is NCC1CCN (CCO)CC1 .Physical And Chemical Properties Analysis

The compound “2-[4-(Aminomethyl)piperidin-1-yl]ethanol” is a solid at room temperature . It should be stored in a dark place and kept sealed in a dry environment .Scientific Research Applications

Anticancer Properties

A novel series of compounds demonstrating excellent cytotoxic properties against cancer cells have been developed, showcasing greater tumor-selective toxicity. These compounds have been found to induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Furthermore, they display promising antimalarial and antimycobacterial properties, indicating their potential as antineoplastic drug candidates (Hossain et al., 2020).

Antifungal Activities

Compounds isolated from Piper species have been documented for their antifungal activities. These include a variety of chemical structures such as amides, flavonoids, and lignans, highlighting their potential for pharmaceutical or agricultural fungicide development (Xu & Li, 2011).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, facilitating the discovery of functional molecules and pharmaceuticals based on sulfonamide or sultam (Kaneda, 2020). Additionally, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5- ones, a scaffold in the synthesis of various heterocycles, has been reviewed for its significance in creating a diverse range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is the Cyclin-dependent kinase 2 . This kinase is a serine/threonine-protein kinase which is essential for the control of the cell cycle .

Mode of Action

The compound this compound interacts with the Cyclin-dependent kinase 2, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Biochemical Pathways

It is known that the compound’s interaction with cyclin-dependent kinase 2 plays a crucial role in the regulation of the cell cycle .

Pharmacokinetics

These properties play a significant role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with Cyclin-dependent kinase 2. This interaction can lead to cell cycle arrest and activation of DNA repair mechanisms, which can have significant effects on cellular function .

properties

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQGXNKZQHUQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)

![2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473588.png)

amine](/img/structure/B1473589.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)

![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)